molecular formula C11H14S2 B458447 2-(3-Methylphenyl)-1,3-dithiane CAS No. 62381-20-8

2-(3-Methylphenyl)-1,3-dithiane

Cat. No.: B458447
CAS No.: 62381-20-8
M. Wt: 210.4g/mol
InChI Key: FVANHAKOLFUSGV-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1,3-dithiane is a six-membered heterocyclic compound featuring a 1,3-dithiane core substituted with a 3-methylphenyl group at the 2-position. This structure positions the methyl group in the meta position on the aromatic ring, influencing electronic and steric properties. The 1,3-dithiane moiety is widely utilized in organic synthesis as a carbonyl-protecting group and as a precursor for methylene transformations via desulfurization .

Properties

CAS No.

62381-20-8

Molecular Formula

C11H14S2

Molecular Weight

210.4g/mol

IUPAC Name

2-(3-methylphenyl)-1,3-dithiane

InChI

InChI=1S/C11H14S2/c1-9-4-2-5-10(8-9)11-12-6-3-7-13-11/h2,4-5,8,11H,3,6-7H2,1H3

InChI Key

FVANHAKOLFUSGV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2SCCCS2

Canonical SMILES

CC1=CC(=CC=C1)C2SCCCS2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Substituent (Position) Electronic Effect Molar Mass (g/mol) Key Reactivity/Applications
2-(3-Methylphenyl)-1,3-dithiane Methyl (meta) Electron-donating 210.34* Presumed use in carbonyl protection and desulfurization pathways.
2-(3-Nitrophenyl)-1,3-dithiane Nitro (meta) Electron-withdrawing 255.35 Model for desulfurization studies; nitro group enhances electrophilicity of the dithiane ring .
2-(3-Fluorophenyl)-1,3-dithiane Fluoro (meta) Electronegative 214.32 Potential biological activity; fluorine may improve metabolic stability .
2-(4-Methoxyphenyl)-1,3-dithiane Methoxy (para) Electron-donating 226.36 Oxidation to sulfoxides with high diastereoselectivity (24:1 trans:cis) .
2-(1-Adamantylmethyl)-2-(3-nitrophenyl)-1,3-dithiane Adamantyl (meta) Steric bulk 417.58† Forms supramolecular complexes with β-cyclodextrin; enhanced lipophilicity .

*Calculated based on C${10}$H${12}$S$_2$; †Estimated from molecular formula.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) increase the electrophilicity of the dithiane ring, facilitating desulfurization .
  • Electron-donating groups (e.g., methyl, methoxy) stabilize the dithiane core, influencing oxidation pathways. For example, 2-(4-methoxyphenyl)-1,3-dithiane undergoes oxidation to sulfoxides with 88% yield and high diastereoselectivity .
  • Steric bulk (e.g., adamantyl) affects crystallinity and intermolecular interactions. Adamantane-bearing derivatives form needle-like crystals and exhibit unique host-guest chemistry with cyclodextrins .

Physical and Structural Properties

  • Crystallinity :
    • Adamantane derivatives crystallize as yellow (18) or colorless needles (19), depending on substituent arrangement .
    • 2-(3-Nitrophenyl)-1,3-dithiane forms pale yellow crystals from hexane, suggesting nitro groups influence packing efficiency .

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